molecular formula C19H31N3O2 B249026 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol

2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol

Cat. No. B249026
M. Wt: 333.5 g/mol
InChI Key: AYQFKHYNTYRJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.

Scientific Research Applications

2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's diseases. 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Mechanism of Action

2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and neuroinflammation. 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol binds to the allosteric site of the mGluR5 receptor and inhibits its signaling pathway, which leads to the modulation of various downstream effectors.
Biochemical and Physiological Effects:
2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been shown to modulate various biochemical and physiological processes in the central nervous system. It has been shown to regulate synaptic plasticity and long-term potentiation, which are important processes for learning and memory. 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been shown to reduce neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological and psychiatric disorders. Additionally, 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its well-established pharmacology, and its availability in the market. However, 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol also has some limitations, including its poor solubility in water, which makes it difficult to use in some experimental settings, and its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including neurodegenerative diseases, anxiety, depression, and addiction. Another direction is to investigate its potential use as a research tool for the study of the mGluR5 receptor and its downstream signaling pathways. Additionally, there is a need to develop more selective and potent mGluR5 antagonists that can overcome the limitations of 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol and provide new insights into the biology of the mGluR5 receptor.

Synthesis Methods

The synthesis of 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of piperazine with a Boc group. The second step involves the reaction of the protected piperazine with 2-methoxybenzaldehyde to form the corresponding imine. The third step involves the reduction of the imine using sodium triacetoxyborohydride to give the amine. The final step involves the protection of the amine group with a Boc group, followed by the reaction with 4-fluorobenzyl bromide to give 2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol.

properties

Product Name

2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

2-[4-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H31N3O2/c1-24-19-5-3-2-4-17(19)16-21-8-6-18(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,18,23H,6-16H2,1H3

InChI Key

AYQFKHYNTYRJGR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO

Origin of Product

United States

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